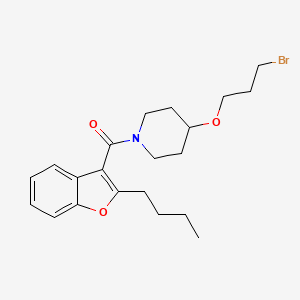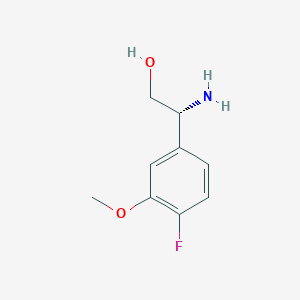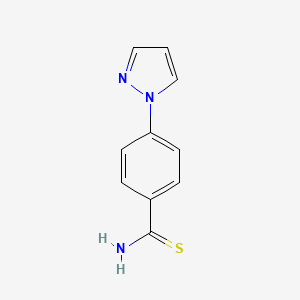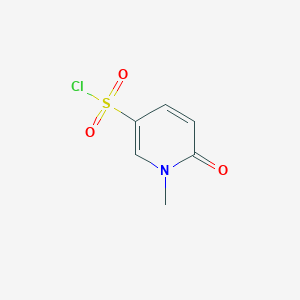
methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and a carboxylate ester, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group onto the pyrrole ring. One common method is the reaction of a pyrrole derivative with bromodifluoromethylating agents under controlled conditions. For example, the reaction of 1H-pyrrole-3-carboxylate with bromodifluoromethylating reagents such as bromodifluoromethyl sulfone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted pyrrole derivatives, while coupling reactions can produce complex heterocyclic compounds.
Applications De Recherche Scientifique
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The exact molecular pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromodifluoromethyl-substituted heterocycles and pyrrole derivatives. Examples include:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness
Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromodifluoromethyl group and a carboxylate ester
Propriétés
Formule moléculaire |
C7H6BrF2NO2 |
|---|---|
Poids moléculaire |
254.03 g/mol |
Nom IUPAC |
methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate |
InChI |
InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3 |
Clé InChI |
UDIVLHNGOWEACL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN(C=C1)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride](/img/structure/B13611372.png)

carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)





![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)




